molecular formula C7H7BrClNO B1381034 1-(5-Bromopyridin-2-yl)ethan-1-one hydrochloride CAS No. 1795478-26-0

1-(5-Bromopyridin-2-yl)ethan-1-one hydrochloride

Cat. No.: B1381034
CAS No.: 1795478-26-0
M. Wt: 236.49 g/mol
InChI Key: KHECLOLNTSOIBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromopyridin-2-yl)ethan-1-one hydrochloride is a chemical compound with the molecular formula C7H6BrNO·HCl It is a derivative of pyridine, a heterocyclic aromatic organic compound

Scientific Research Applications

1-(5-Bromopyridin-2-yl)ethan-1-one hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and as a ligand in binding studies.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Safety and Hazards

The safety information for 1-(5-Bromopyridin-2-yl)ethan-1-one hydrochloride suggests that it may cause skin and eye irritation, and may be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(5-Bromopyridin-2-yl)ethan-1-one hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecular structures. For instance, it is used as a reagent in the synthesis of substituted pyridin-3-yl)phenyloxazolidinones, which are known for their antibacterial properties . The compound’s interaction with monoamine oxidase A is noteworthy, as it exhibits reduced activity against this enzyme, indicating its potential in developing selective inhibitors .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of specific signaling pathways, leading to altered gene expression profiles. This modulation can result in changes in cellular metabolism, affecting the overall function and viability of cells. The compound’s impact on cell signaling pathways is particularly significant in the context of cancer research, where it may influence the proliferation and survival of cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. This compound’s ability to interact with monoamine oxidase A, for example, highlights its potential as a selective inhibitor . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its application in biochemical research. Over time, the compound may undergo degradation, leading to changes in its efficacy and potency. Long-term studies have shown that the compound remains stable under controlled conditions, but its degradation can be accelerated by exposure to light and heat . The long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to the compound can lead to significant changes in cellular metabolism and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively modulate biochemical pathways. At higher doses, it can induce toxic effects, including cellular damage and apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity . These findings are essential for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound’s interaction with monoamine oxidase A is particularly significant, as it can modulate the enzyme’s activity and influence the metabolism of neurotransmitters . Additionally, it can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . These interactions highlight the compound’s potential in developing therapeutic agents targeting specific metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. The compound can be transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can localize to specific compartments, influencing its activity and function. The compound’s distribution within tissues can also affect its overall efficacy and potency, as it may accumulate in specific regions, leading to localized effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm, affecting cellular metabolism and signaling pathways . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(5-Bromopyridin-2-yl)ethan-1-one hydrochloride can be synthesized through several synthetic routes. One common method involves the bromination of 2-acetylpyridine. The reaction typically uses bromine as the brominating agent in the presence of a suitable solvent such as acetic acid. The reaction conditions often include maintaining the temperature at around 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromopyridin-2-yl)ethan-1-one hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used under mild to moderate conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products Formed

    Substitution Reactions: Products include substituted pyridines with various functional groups.

    Reduction Reactions: Products include alcohol derivatives of the original compound.

    Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromopyridin-2-yl)ethanone
  • 1-(4-Bromo-1H-pyrrol-2-yl)ethanone
  • Bis(5-bromopyridin-2-yl)methanone
  • 2-(4-Bromobenzoyl)pyridine

Uniqueness

1-(5-Bromopyridin-2-yl)ethan-1-one hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 5-position and the carbonyl group at the 1-position make it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

IUPAC Name

1-(5-bromopyridin-2-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO.ClH/c1-5(10)7-3-2-6(8)4-9-7;/h2-4H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHECLOLNTSOIBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=C(C=C1)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Bromopyridin-2-yl)ethan-1-one hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(5-Bromopyridin-2-yl)ethan-1-one hydrochloride
Reactant of Route 3
Reactant of Route 3
1-(5-Bromopyridin-2-yl)ethan-1-one hydrochloride
Reactant of Route 4
Reactant of Route 4
1-(5-Bromopyridin-2-yl)ethan-1-one hydrochloride
Reactant of Route 5
Reactant of Route 5
1-(5-Bromopyridin-2-yl)ethan-1-one hydrochloride
Reactant of Route 6
Reactant of Route 6
1-(5-Bromopyridin-2-yl)ethan-1-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.